molecular formula C9H8BrNO B2820208 2-(2-Bromoethoxy)benzonitrile CAS No. 59825-56-8

2-(2-Bromoethoxy)benzonitrile

Cat. No.: B2820208
CAS No.: 59825-56-8
M. Wt: 226.073
InChI Key: PKMYDQVQJFGGBW-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)benzonitrile is a benzonitrile derivative featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the ortho position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For instance, derivatives of 2-(2-bromoethoxy)benzaldehyde (structurally analogous to this compound) are key precursors in synthesizing saturated oxazepines via condensation with ethylenediamine . The bromoethoxy group’s reactivity as a leaving group facilitates nucleophilic substitutions, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-bromoethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYDQVQJFGGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59825-56-8
Record name 2-(2-bromoethoxy)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)benzonitrile can be synthesized through the reaction of 2-hydroxybenzonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the bromoethoxy linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

Organic Synthesis

2-(2-Bromoethoxy)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new chemical bonds. This property is particularly useful in developing pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its biological activity, particularly as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 plays a crucial role in cellular processes like metabolism and gene expression. Inhibition of this enzyme can lead to significant alterations in cellular signaling pathways, notably the Wnt signaling pathway.

Activity TypeTarget Organism/ProcessObserved EffectReference
AntimicrobialE. coliSignificant activity against Gram-positive bacteria
AnticancerCancer Cell LinesReduced proliferation
Synergistic ActivityVarious BacteriaEnhanced efficacy with combinations

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant effectiveness against Gram-positive bacteria while showing minimal effects on Gram-negative strains.

Cancer Research

Research demonstrated that compounds similar to this compound exhibit anticancer properties through GSK-3 inhibition. In vitro studies showed that treatment with this compound led to reduced proliferation rates in cancer cell lines, indicating its potential utility in cancer therapy.

Synergistic Effects

In combination studies with other antimicrobial agents, this compound displayed synergistic effects that enhanced overall efficacy against resistant bacterial strains. This finding suggests its potential role in developing more effective antimicrobial treatments.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a versatile building block in organic synthesis makes it valuable for industrial applications, including the formulation of cosmetics and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Benzonitrile Derivatives with Halogenated Alkoxy Groups

  • 4-Bromo-2-(2-methoxyethoxy)benzonitrile (CAS 1364487-15-9):

    • Substituent : Methoxyethoxy (–OCH₂CH₂OCH₃) at the para-bromo and ortho-methoxyethoxy positions.
    • Molecular Weight : 256.1 g/mol .
    • Key Differences : The methoxyethoxy group enhances hydrophilicity compared to bromoethoxy, reducing electrophilicity and altering reactivity in substitution reactions.
  • 5-Bromo-2-octyloxybenzonitrile (CAS 121554-16-3):

    • Substituent : Octyloxy (–OC₈H₁₇) at the para-bromo and ortho-octyloxy positions.
    • Molecular Weight : 310.23 g/mol .
    • Key Differences : The long alkyl chain increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Benzonitrile Derivatives with Hydroxy or Triazole Substituents

  • 5-Bromo-2-hydroxybenzonitrile :

    • Substituent : Hydroxy (–OH) at the ortho position.
    • Molecular Weight : 198.02 g/mol .
    • Key Differences : The hydroxy group enables hydrogen bonding, influencing crystallization behavior and solubility. This compound is used as a synthetic reagent for antiretroviral and anticancer agents .
  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :

    • Substituent : Triazole and chlorophenyl groups.
    • Biological Activity : IC₅₀ values of 27.1 ± 1.2 µg/ml (MCF-7) and 14.5 ± 2.1 µg/ml (MDA-MB-231) against breast cancer cell lines .
    • Key Differences : The triazole moiety enhances cytotoxic activity compared to bromoethoxy derivatives, likely due to improved target binding.

Solubility and Stability

  • Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite chains via O–H⋯N interactions (O⋯N distance: ~2.81 Å), enhancing crystalline stability . In contrast, bromoethoxy derivatives lack hydrogen-bond donors, relying on van der Waals interactions.
  • Lipophilicity : Alkoxy chain length inversely correlates with aqueous solubility. For example, 5-bromo-2-octyloxybenzonitrile is highly lipophilic (logP > 4), whereas 2-(2-bromoethoxy)benzonitrile has moderate logP (~2.5) due to its shorter chain.

Biological Activity

2-(2-Bromoethoxy)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of a bromine atom and an ether linkage, suggests possible interactions with biological systems. This article aims to compile and analyze the available data on the biological activity of this compound, including its effects in various biological assays, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H8_8BrNO
  • Molecular Weight : 226.07 g/mol
  • Structural Features : The compound features a benzonitrile moiety with a bromoethoxy substituent, which may influence its solubility and reactivity in biological environments.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to enhance the efficacy of antibiotics against various pathogens .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. It was found to demonstrate significant toxicity towards certain cell lines, indicating a potential for use in cancer research or as a lead compound for further development .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar functional groups often interact with cellular membranes or specific protein targets, leading to disruption of cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential enhancement of antibiotic activity against Gram-positive bacteria
CytotoxicitySignificant toxicity observed in rat L6 muscle cell line
Mechanism InsightsPossible interaction with cellular membranes or protein targets

Case Study: Antimicrobial Synergy

In a recent study, researchers evaluated the synergistic effects of this compound when combined with standard antibiotics. The findings indicated that this compound could potentiate the activity of certain antibiotics against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using various cancer cell lines. The results demonstrated that this compound exhibited a dose-dependent cytotoxic effect, with IC50_{50} values indicating significant potency compared to control groups. This positions the compound as a candidate for further investigation in cancer therapeutics .

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